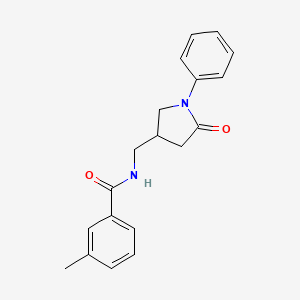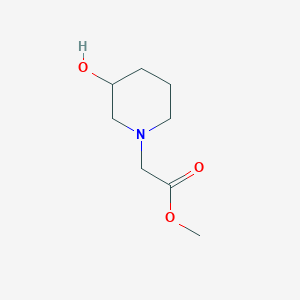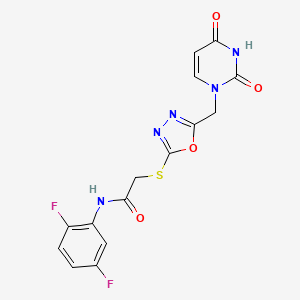
4-Ethynyl-3,5-difluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-3,5-difluoropyridine is a chemical compound with the molecular formula C7H3F2N . It has a molecular weight of 139.1 and is typically found in powder form . The compound’s IUPAC name is this compound .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, is a topic of interest in recent literature . Methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3F2N/c1-2-5-6 (8)3-10-4-7 (5)9/h1,3-4H . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .It is typically stored at a temperature of 4 degrees Celsius .
Applications De Recherche Scientifique
Rational Assembly and Luminescence Properties
4-Ethynylpyridine derivatives have been utilized to synthesize novel silver–ethynide complexes. These complexes exhibit unique luminescence properties and form rigid 3D coordination networks through silver–ethynide and argentophilic interactions, demonstrating the potential of ethynylpyridine compounds in creating novel organometallic luminescent materials (Zhang et al., 2010).
Functional Fluorophores
Ethynylpyridine moieties have been incorporated into functional chromophores for the development of cruciforms that respond to protons and selected metal ions. These cruciforms showcase donor-acceptor substitution leading to distinct molecular orbital patterns and selective fluorescence responses, highlighting their potential as fluorescent sensors (Zucchero et al., 2006).
Supramolecular Chemistry
4-Ethynylpyridine has played a crucial role in the synthesis of supramolecular hetero-bimetallacycles with significant anticancer potency. These complexes, achieved through strategic ligand design, underscore the compound's utility in constructing complex molecular architectures for biomedical applications (Mishra et al., 2014).
Molecular Electronics
In the realm of molecular electronics, 4-Ethynyl-3,5-difluoropyridine derivatives have been identified as components of a programmable molecular diode driven by charge-induced conformational changes. This application demonstrates the compound's relevance in developing nanoscale electronic devices capable of memory storage or actuation functions (Derosa et al., 2003).
Catalysis
Nickel pyridinethiolate complexes, incorporating ethynylpyridine derivatives, have been explored as catalysts for light-driven hydrogen production from aqueous solutions. These noble-metal-free systems present an environmentally friendly and cost-effective approach to hydrogen production, highlighting the versatile catalytic applications of ethynylpyridine compounds (Han et al., 2013).
Safety and Hazards
Orientations Futures
Fluoropyridines, including 4-Ethynyl-3,5-difluoropyridine, present a special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to their interesting and unusual physical, chemical, and biological properties .
Mécanisme D'action
Target of Action
Fluoropyridines, a class of compounds to which 4-ethynyl-3,5-difluoropyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the development of new pharmaceuticals and agrochemicals .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring . This property could influence the interaction of this compound with its targets.
Biochemical Pathways
Fluoropyridines are known to have potential as imaging agents for various biological applications , suggesting that they may interact with biochemical pathways related to cellular imaging and diagnostics.
Result of Action
As a fluoropyridine, it may exhibit unique physical, chemical, and biological properties that could result in various molecular and cellular effects.
Propriétés
IUPAC Name |
4-ethynyl-3,5-difluoropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2N/c1-2-5-6(8)3-10-4-7(5)9/h1,3-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGPGORZRVXPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=NC=C1F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-ethyl 1-cyclohexyl-2-((3,4-dimethylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2700593.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2700598.png)
![4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2700599.png)
![3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2700600.png)

![Ethyl 4-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate](/img/structure/B2700604.png)
![4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one](/img/structure/B2700606.png)


![2-[[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2700611.png)
